Product packaging for Decyl 2-nitrobenzoate(Cat. No.:CAS No. 6500-28-3)

Decyl 2-nitrobenzoate

Cat. No.: B1670158
CAS No.: 6500-28-3
M. Wt: 307.4 g/mol
InChI Key: SJJAUALFDHHSCH-UHFFFAOYSA-N
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Description

Decyl 2-nitrobenzoate (CAS 6500-28-3) is an ester of 2-nitrobenzoic acid with a decyl chain. It has a molecular formula of C 17 H 25 NO 4 and a molecular weight of 307.38 g/mol . This compound is part of a class of nitrobenzoate esters that have demonstrated significant research value as antimycobacterial agents . Studies show that esters of nitrobenzoic acid, including those with long alkoxy chains like the decyl ester, can exhibit improved activity against Mycobacterium tuberculosis compared to their parent acids, potentially acting as prodrugs that are hydrolyzed and activated by bacterial esterases . The nitro group on the aromatic ring is understood to be a key structural feature contributing to this biological activity . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . The compound is characterized by a high calculated LogP value of 5.90, indicating significant hydrophobicity . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO4 B1670158 Decyl 2-nitrobenzoate CAS No. 6500-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6500-28-3

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

decyl 2-nitrobenzoate

InChI

InChI=1S/C17H25NO4/c1-2-3-4-5-6-7-8-11-14-22-17(19)15-12-9-10-13-16(15)18(20)21/h9-10,12-13H,2-8,11,14H2,1H3

InChI Key

SJJAUALFDHHSCH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-]

Appearance

Solid powder

Other CAS No.

6500-28-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decyl 2-nitrobenzoate;  Decyl2-nitrobenzoate;  2-Nitrobenzoic acid decyl ester;  EINECS 229-381-3.

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Decyl 2 Nitrobenzoate

Hydrolytic Pathways and Ester Cleavage Mechanisms

The ester linkage in Decyl 2-nitrobenzoate (B253500) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base, yielding 2-nitrobenzoic acid and decanol (B1663958).

Acid-Catalyzed Hydrolysis: In an acidic environment, the hydrolysis of Decyl 2-nitrobenzoate follows a reversible pathway that is the microscopic reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and the elimination of decanol result in the formation of 2-nitrobenzoic acid. The use of a large excess of water can shift the equilibrium to favor the products of hydrolysis.

General Mechanisms of Ester Hydrolysis
CatalystMechanismKey IntermediatesProductsReversibility
Acid (H₃O⁺)Protonation of C=O, nucleophilic attack by H₂O, proton transfer, elimination of alcoholProtonated ester, Tetrahedral intermediateCarboxylic acid, AlcoholReversible
Base (OH⁻)Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of alkoxideTetrahedral intermediateCarboxylate salt, AlcoholIrreversible

Redox Chemistry and Nitro Group Transformations

The redox chemistry of this compound is dominated by the reactivity of the nitroaromatic system. The nitro group is a strong electron-withdrawing group, making it susceptible to reduction. The transformation of the nitro group can proceed through several intermediates, ultimately leading to the corresponding amine.

The reduction of a nitro group to an amine is a six-electron process that typically involves the formation of nitroso and hydroxylamine (B1172632) intermediates.

Electrochemical Reduction: The electrochemical reduction of nitroaromatic compounds, including various nitrobenzoates, is often a pH-dependent process. The specific reduction potential is influenced by the nature and position of substituents on the aromatic ring. Although electrochemical data for this compound is not documented, studies on related butyl-pyrene nitrobenzoate derivatives have shown that the 2-nitro isomer is more challenging to reduce than the 4-nitro isomer. This is attributed to a loss of coplanarity between the nitro and ester groups, which disrupts electronic conjugation. This finding suggests that the steric and electronic characteristics of the decyl ester group in this compound would similarly influence its reduction potential.

Chemical Reduction: Various chemical reagents are effective for the reduction of nitroaromatic compounds. Catalytic hydrogenation using metals such as palladium, platinum, or nickel, as well as the use of dissolving metals like iron, tin, or zinc in acidic conditions, are common methods. The choice of the reducing agent and reaction conditions can be tailored to selectively obtain intermediate products such as hydroxylamines or azo compounds. The electron-deficient nature of the aromatic ring in this compound, due to the nitro group, also influences its reactivity in other redox reactions.

General Nitro Group Reduction Pathways
Reaction StageIntermediate/ProductChemical Formula
Initial ReductionNitrosoaromaticR-NO
Intermediate ReductionHydroxylaminoaromaticR-NHOH
Final ReductionAminoaromaticR-NH₂

Photochemical and Thermal Decomposition Mechanisms

The stability of this compound when exposed to light and heat is a crucial aspect of its chemical profile. Although specific data for this compound are limited, the behavior of related nitroaromatic compounds offers significant insights into its likely decomposition pathways.

Photochemical Decomposition: Nitroaromatic compounds are known for their photochemical reactivity. The photochemistry of ortho-nitrobenzyl esters, which are structurally related to this compound, has been investigated. Upon exposure to UV radiation, these compounds can undergo an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a nitroso intermediate and subsequent cleavage of the ester bond. While this compound does not possess the same benzylic C-H for this specific reaction, the excited nitro group can still engage in other photochemical processes. The degradation of various nitroaromatic compounds can be effectively achieved through advanced oxidation processes involving UV light and hydrogen peroxide.

Thermal Decomposition: The thermal stability of nitroaromatic compounds is an important safety and handling consideration. Research on the thermal decomposition of nitrobenzoic acid isomers indicates that they undergo exothermic decomposition at elevated temperatures. The thermal decomposition of nitrobenzene (B124822) at high temperatures has been shown to proceed via two primary pathways: one yielding a phenyl radical and nitrogen dioxide (NO₂), and the other producing a phenoxy radical and nitric oxide (NO). kaust.edu.sa The thermal degradation of this compound would likely involve the cleavage of the ester bond and transformations of the nitro group. The long alkyl chain could also participate in the decomposition process, possibly through radical-mediated reactions. Studies on the thermal decomposition of nitroaromatic explosives have revealed that the initial decomposition mechanisms are temperature-dependent, with homolysis of the C-NO₂ bond being a prominent reaction under shock initiation conditions. dtic.mil

Advanced Spectroscopic Characterization Techniques for Decyl 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Decyl 2-nitrobenzoate (B253500), both proton (¹H) and carbon-13 (¹³C) NMR would be crucial for its structural confirmation.

Proton (¹H) NMR Spectral Analysis

While specific experimental ¹H NMR data for Decyl 2-nitrobenzoate is not available in the referenced literature, a theoretical analysis predicts a spectrum with distinct signals corresponding to the aromatic protons of the nitrobenzoate group and the aliphatic protons of the decyl chain. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing nitro and ester groups. The integration of these signals would correspond to the four protons on the aromatic ring. The protons of the decyl chain would be observed in the upfield region, generally between 0.8 and 4.5 ppm. The terminal methyl group (CH₃) would likely appear as a triplet around 0.8-0.9 ppm, while the methylene (B1212753) group (CH₂) adjacent to the ester oxygen would be the most downfield of the aliphatic signals, expected around 4.3-4.5 ppm, due to the oxygen's deshielding effect. The remaining methylene groups of the decyl chain would produce a complex series of overlapping multiplets in the 1.2-1.8 ppm range.

Carbon-13 (¹³C) NMR Spectral Analysis

Similarly, no experimental ¹³C NMR data for this compound could be located. A predicted ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons would resonate between 120 and 150 ppm, with the carbon bearing the nitro group being significantly deshielded. The carbons of the decyl chain would appear in the upfield region, from approximately 14 ppm for the terminal methyl carbon to around 65 ppm for the methylene carbon attached to the ester oxygen.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) would be a valuable technique for the analysis of this compound, allowing for its separation from any impurities or byproducts, followed by its detection and identification by the mass spectrometer. This technique would be particularly useful in monitoring the synthesis of the compound and assessing its purity.

Ultra-Performance Liquid Chromatography (UPLC-MS) for Purity and Identity Confirmation

Ultra-performance liquid chromatography (UPLC-MS) offers higher resolution, sensitivity, and speed of analysis compared to conventional LC-MS. This enhanced separation efficiency would be advantageous for the accurate determination of the purity of this compound and for the confirmation of its identity by providing a precise mass measurement. Predicted mass spectrometry data for various adducts of this compound (C₁₇H₂₅NO₄) is available and is presented in the table below. bldpharm.com

Adductm/z
[M+H]⁺308.18562
[M+Na]⁺330.16756
[M-H]⁻306.17106
[M+NH₄]⁺325.21216
[M+K]⁺346.14150
[M]⁺307.17779

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the key functional groups. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be anticipated around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. A strong carbonyl (C=O) stretching band for the ester group would be prominent around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching vibrations of the aliphatic decyl chain would be observed around 2850-2960 cm⁻¹, and aromatic C-H stretching would be seen above 3000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for identifying the vibrations of the benzene ring and the carbon-carbon bonds of the decyl chain. Despite the utility of these techniques, no specific experimental IR or Raman data for this compound has been found in the surveyed literature.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

A comprehensive review of scientific literature and spectral databases reveals a significant gap in the experimental data available for the specific compound this compound. While the theoretical principles of Electronic Absorption Spectroscopy (UV-Vis) are well-established for characterizing chromophoric systems like the one present in this molecule, specific research findings detailing its UV-Vis spectrum, including absorption maxima (λmax), molar absorptivity (ε), and the influence of solvent polarity, are not present in the accessible scientific literature.

The chromophore in this compound is the 2-nitrobenzoyl group. This system consists of a benzene ring substituted with a carboxyl group (as part of the ester) and a nitro group in the ortho position. The electronic transitions responsible for UV-Vis absorption in such aromatic nitro compounds are typically π→π* and n→π* transitions. The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the nitro group. The n→π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to an antibonding π* orbital.

The position and intensity of these absorption bands are expected to be influenced by the electronic effects of the substituents. The nitro group (-NO2) is a strong electron-withdrawing group, and the ester group (-COOR) is also deactivating. Their presence is known to cause a bathochromic (red) shift in the absorption maxima of the benzene ring. Furthermore, steric interactions between the ortho-positioned nitro and ester groups may lead to a twisting of these groups out of the plane of the benzene ring, which could, in turn, affect the electronic conjugation and thus the absorption spectrum.

However, without experimental data, any discussion of the specific absorption wavelengths and intensities for this compound remains speculative. Detailed research, including the measurement of its UV-Vis spectrum in various solvents, would be required to accurately characterize its chromophoric properties. Such studies would provide valuable insights into the electronic structure of the molecule.

Data Table:

Due to the absence of published experimental data for this compound, a data table of its UV-Vis spectral properties cannot be provided.

Detailed Research Findings:

No detailed research findings concerning the electronic absorption spectroscopy of this compound could be located in the scientific literature.

Computational Chemical Studies of Decyl 2 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of molecules. For Decyl 2-nitrobenzoate (B253500), these methods can elucidate the influence of the nitro and decyl ester groups on the aromatic ring.

DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For Decyl 2-nitrobenzoate, this would involve determining the preferred orientation of the decyl chain and the nitro group relative to the benzoate (B1203000) ring. The electron-withdrawing nature of the nitro group is expected to significantly influence the electronic distribution in the benzene (B151609) ring, which can be visualized through calculated electrostatic potential maps.

Key electronic properties that can be calculated using DFT include the dipole moment, polarizability, and various reactivity descriptors. The table below presents a comparison of some computed properties for this compound and its simpler analog, Methyl 2-nitrobenzoate, sourced from publicly available databases. These values provide a baseline for understanding the molecule's physical and chemical characteristics.

PropertyThis compoundMethyl 2-nitrobenzoate
Molecular FormulaC17H25NO4C8H7NO4
Molecular Weight (g/mol)307.39181.15
XLogP35.91.7
Topological Polar Surface Area (Ų)72.172.1

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and localization of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the ester oxygen atoms, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

OrbitalExpected Localization in this compoundPredicted Reactivity Implication
HOMOBenzene ring, ester oxygen atomsSite for electrophilic attack
LUMONitro group, benzene ringSite for nucleophilic attack
HOMO-LUMO GapRelatively small due to nitro groupIndicates moderate to high reactivity

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For a molecule with a long alkyl chain like this compound, MD simulations are particularly useful for exploring its conformational flexibility and how it interacts with its environment.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and then calculating the forces between the atoms and their subsequent motion over time. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations. The decyl chain can adopt numerous conformations, and MD simulations can provide insight into the most probable arrangements and the energy barriers between them. This conformational freedom is a key determinant of the molecule's physical properties, such as its melting point and solubility.

Furthermore, MD simulations can be used to study intermolecular interactions. For instance, simulations of multiple this compound molecules can reveal how they pack in a condensed phase and can help in understanding the nature of the non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern their aggregation.

Theoretical Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. A common reaction for esters is hydrolysis, and theoretical methods can be used to model the reaction pathway for the hydrolysis of this compound to 2-nitrobenzoic acid and decanol (B1663958).

This analysis involves identifying the reactants, products, and any intermediates, and then locating the transition state (TS) that connects them on the potential energy surface. The transition state is a high-energy structure that represents the bottleneck of the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is crucial for predicting the reaction rate.

For the hydrolysis of this compound, both acid- and base-catalyzed mechanisms could be modeled. These calculations would likely show that the reaction proceeds through a tetrahedral intermediate. The geometry and electronic structure of the transition state can provide detailed insights into the factors that influence the reaction's feasibility and rate.

Structure-Function Relationship Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For a class of compounds like alkyl 2-nitrobenzoates, a QSAR model could be developed to predict a specific biological function, such as toxicity or enzymatic inhibition.

To build a QSAR model, a dataset of related compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be based on the compound's topology, electronic properties (calculated using quantum chemical methods), or 3D structure. Statistical methods are then used to find a mathematical equation that relates these descriptors to the observed activity.

For a series of alkyl 2-nitrobenzoates, where the alkyl chain length is varied, a QSAR study could elucidate the influence of properties like lipophilicity (which would correlate with the alkyl chain length) and electronic parameters (such as the energy of the LUMO) on a particular biological endpoint. mdpi.com The resulting model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of compounds with optimized properties.

Below is a hypothetical data table illustrating the types of descriptors that might be used in a QSAR study of alkyl 2-nitrobenzoates.

Compound (Alkyl Group)LogP (Lipophilicity)LUMO Energy (eV)Observed Activity (e.g., -logIC50)
Methyl1.7-1.54.2
Ethyl2.2-1.54.5
Propyl2.7-1.54.8
Decyl5.9-1.5(To be predicted)

Environmental Transformations and Bioremediation Research of Nitrobenzoate Esters

Microbial Degradation Pathways of 2-nitrobenzoate (B253500) and Analogues

The biodegradation of 2-nitrobenzoate can proceed through two primary routes: reductive and oxidative pathways. nih.gov The initial step in the reductive pathway involves a nitroreductase-catalyzed reaction, leading to the release of ammonium. nih.gov In contrast, the oxidative pathway is initiated by an oxygenase, which removes the nitro group as nitrite (B80452). nih.gov

In the reductive degradation of 2-nitrobenzoate, the nitro group is sequentially reduced. This pathway is characterized by the accumulation of ammonia (B1221849) in the surrounding medium. nih.gov A common initial step is the reduction of 2-nitrobenzoate to 2-hydroxylaminobenzoate. nih.govnih.gov

From 2-hydroxylaminobenzoate, the pathway can branch. nih.gov In some bacteria, such as Pseudomonas fluorescens KU-7, a mutase converts 2-hydroxylaminobenzoate to 3-hydroxyanthranilate. nih.gov Alternatively, the pathway can proceed through the formation of anthranilate (2-aminobenzoate). nih.govasm.org For instance, Burkholderia terrae strain KU-15 degrades 2-nitrobenzoate via 2-hydroxylaminobenzoate, which then branches to form both anthranilate and 3-hydroxyanthranilate. nih.gov

A more recently discovered pathway for 2-nitrobenzoate degradation is the oxidative route, which involves the direct removal of the nitro group as nitrite. nih.govnih.gov This pathway was identified in Arthrobacter sp. SPG, which utilizes 2-nitrobenzoate as its sole source of carbon and energy. nih.govdoaj.org

The degradation is initiated by the enzyme 2-nitrobenzoate-2-monooxygenase, which converts 2-nitrobenzoate directly to salicylate (B1505791) with the stoichiometric release of nitrite. nih.govresearchgate.net The resulting salicylate is then hydroxylated by salicylate hydroxylase to form catechol. nih.govdoaj.org The aromatic ring of catechol is subsequently cleaved by catechol-1,2-dioxygenase, an enzyme that breaks the ring to form cis,cis-muconic acid, which then enters central metabolic pathways. nih.govnih.gov This ortho-cleavage pathway is a key step in the complete mineralization of the aromatic compound. nih.gov

Characterization of Microbial Strains Involved in Nitrobenzoate Biotransformation

Several bacterial strains capable of degrading 2-nitrobenzoate have been isolated and characterized. These microorganisms exhibit diverse metabolic capabilities, employing either reductive or oxidative degradation pathways.

StrainGram StatusDegradation PathwayKey EnzymesReferences
Arthrobacter sp. SPG Gram-positiveOxidative2-nitrobenzoate-2-monooxygenase, Salicylate hydroxylase, Catechol-1,2-dioxygenase nih.govnih.govdoaj.org
Burkholderia terrae KU-15 Gram-negativeReductive (Branched)Anthranilate 1,2-dioxygenase, 2-amino-3-carboxymuconate 6-semialdehyde decarboxylase nih.gov
Pseudomonas fluorescens KU-7 Gram-negativeReductiveNADH:FMN reductase, 2-hydroxylaminobenzoate mutase, 3-hydroxyanthranilate-3,4-dioxygenase nih.govasm.org
Arthrobacter protophormiae Gram-positiveReductiveNot specified researchgate.netasm.org

Arthrobacter sp. SPG: This strain is notable for degrading 2-nitrobenzoate via a novel oxidative pathway, producing salicylate and catechol as intermediates. nih.govresearchgate.net

Burkholderia terrae KU-15: Isolated for its ability to grow on 2-nitrobenzoate as the sole source of carbon and nitrogen, this strain utilizes a reductive route that branches after the formation of 2-hydroxylaminobenzoate to produce both anthranilate and 3-hydroxyanthranilate. nih.gov

Pseudomonas fluorescens KU-7: This bacterium employs a well-studied reductive pathway where 2-nitrobenzoate is converted to 2-hydroxylaminobenzoate and then to 3-hydroxyanthranilate before ring cleavage. nih.gov

Arthrobacter protophormiae: This strain is known to degrade o-nitrobenzoate via anthranilic acid, following a reductive pathway. asm.org

Identification and Quantification of Biodegradation Metabolites

The identification and quantification of metabolites are crucial for elucidating biodegradation pathways. Researchers commonly use high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to detect and identify these intermediate compounds. nih.govresearchgate.net

In studies of Arthrobacter sp. SPG, HPLC analysis of culture samples taken at different time intervals showed the transient appearance of peaks corresponding to salicylate and catechol as the peak for 2-nitrobenzoate diminished. researchgate.net GC-MS analysis confirmed the identity of these metabolites. nih.gov The quantification of inorganic byproducts also provides evidence for the specific metabolic route. For example, the stoichiometric release of nitrite ions, measured spectrophotometrically, is a clear indicator of an oxidative pathway, as seen with Arthrobacter sp. SPG. nih.govresearchgate.net Conversely, the accumulation of ammonia in the culture medium points to a reductive pathway, as observed with Burkholderia terrae KU-15. nih.gov

Analytical MethodMetabolites Identified / QuantifiedStrain ExampleReferences
HPLC Salicylate, Catechol, 3-hydroxyanthranilate, AnthranilateArthrobacter sp. SPG, Burkholderia terrae KU-15 nih.govnih.govresearchgate.net
GC-MS Salicylate, CatecholArthrobacter sp. SPG nih.govresearchgate.net
Spectrophotometry Nitrite release, Ammonia accumulationArthrobacter sp. SPG, Burkholderia terrae KU-15 nih.govnih.govresearchgate.net

Development of Bioremediation Strategies for Nitrobenzoate-Contaminated Matrices

The ability of microorganisms to degrade nitrobenzoates forms the basis for developing bioremediation strategies for contaminated soil and water. nih.govresearchgate.net The effectiveness of a specific strain for bioremediation is often tested in laboratory-scale microcosm studies that simulate environmental conditions. nih.gov

A study using Arthrobacter sp. SPG demonstrated its potential for bioremediating 2-nitrobenzoate-contaminated soil. nih.gov In both sterile and non-sterile soil microcosms spiked with 2-nitrobenzoate, the introduction of strain SPG led to significant degradation of the contaminant. nih.govnih.gov

Soil Microcosm Study of Arthrobacter sp. SPG

Time (Days) Degradation in Sterile Soil (%) Degradation in Non-Sterile Soil (%)
2 0 0
4 25 Not Reported
6 45 47
8 70 80
10 >90 >90

The results indicated that Arthrobacter sp. SPG could degrade more than 90% of the added 2-nitrobenzoate within 10 to 12 days. nih.govdoaj.org The successful performance in non-sterile soil suggests that the strain can compete with native microflora and effectively carry out its degradative function. nih.gov Such findings are a critical step toward the development of in-situ bioremediation techniques, where specific microorganisms are introduced to a contaminated site to detoxify pollutants. nih.gov

Exploration of Advanced Material Science Applications of Nitrobenzoate Derivatives

Design Principles for Novel Functional Materials Incorporating Nitrobenzoate Moieties

The design of new functional materials hinges on the predictable control of molecular arrangement and intermolecular interactions. Nitrobenzoate moieties offer distinct advantages in this regard due to the combined influence of the aromatic ring, the electron-withdrawing nitro group, and the ester functionality.

Key design principles include:

Electronic Tuning: The nitro group (NO₂) is a strong electron-withdrawing group. Its presence on the benzoate (B1203000) ring significantly alters the electronic distribution of the molecule. pharmacyfreak.compharmacyfreak.com This influences the molecule's polarity, dipole moment, and ability to participate in charge-transfer interactions, which are crucial for creating materials with specific nonlinear optical (NLO) or electronic properties. The position of the nitro group (ortho, meta, or para) further refines these electronic characteristics.

Molecular Shape and Packing: The introduction of a bulky nitro group can influence the planarity of the molecule. For instance, in 2-nitro derivatives, the nitro group can be twisted with respect to the phenyl ring, affecting how the molecules pack in a crystal lattice or self-assemble in solution. researchgate.net This steric effect is a critical tool in crystal engineering.

Self-Assembly Driven by Alkyl Chains: In a molecule like Decyl 2-nitrobenzoate (B253500), the long, flexible decyl (C₁₀H₂₁) chain plays a dominant role in directing self-assembly. reading.ac.ukresearchgate.netsemanticscholar.orgrsc.org Van der Waals interactions between these aliphatic chains promote the formation of ordered structures, such as lamellar (layered) phases, which are characteristic of liquid crystals and other soft materials. acs.org The length and branching of the alkyl chain can be varied to precisely control the morphology and phase behavior of the resulting material. reading.ac.ukresearchgate.netacs.org

Liquid Crystal Formation: The combination of a rigid aromatic core (the nitrobenzoate group) and a flexible aliphatic chain (the decyl group) is a classic design for thermotropic liquid crystals. lookchem.comfrinton.com The nitro group, as a lateral substituent, can modify the breadth of the molecule, thereby influencing the stability and temperature range of mesophases like nematic and smectic phases. lookchem.com

The interplay of these factors allows for the rational design of materials where properties are encoded in the molecular structure of the nitrobenzoate derivative.

Table 1: Physicochemical Properties of Decyl 2-nitrobenzoate
PropertyValueSource
Molecular FormulaC17H25NO4[PubChem] nih.gov
Molecular Weight307.4 g/mol[PubChem] nih.gov
IUPAC NameThis compound[PubChem] nih.gov
Predicted XlogP6.2[PubChem] nih.gov
Monoisotopic Mass307.17834 Da[PubChemLite] uni.lu

Investigation of Coordination Complexes and Metal-Organic Frameworks (MOFs) for Catalysis, Separation, and Gas Storage

While this compound itself is not typically used as a primary ligand for forming coordination complexes due to its ester linkage, its precursor, 2-nitrobenzoic acid, is a valuable building block for creating Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net

The incorporation of nitro-functionalized ligands into MOFs imparts several beneficial properties:

Enhanced Catalytic Activity: The electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal centers within the MOF. researchgate.netlatrobe.edu.au This enhanced acidity can be advantageous for a range of catalytic applications. MOF derivatives have shown high catalytic performance in reactions such as the reduction of nitroaromatics. mdpi.com

Selective Gas Adsorption and Storage: The polar nitro groups lining the pores of an MOF can create strong dipole-quadrupole interactions with specific gas molecules, such as carbon dioxide (CO₂). researchgate.netlatrobe.edu.au This leads to enhanced selectivity and uptake capacity for CO₂ capture and separation from flue gas or natural gas. researchgate.netslideshare.net Research has shown that the identity of the functional group is crucial; nitro-functionalized frameworks can exhibit unique gas-specific structural adaptations not seen in analogs with hydroxyl or methyl groups. acs.orgacs.org

Separation of Hydrocarbons: The programmed arrangement of nitro groups within flexible MOFs can enable unprecedented "inverse" selectivity in hydrocarbon separations. For example, a nitro-functionalized framework, NTU-99-NO₂, has been designed to selectively adsorb propane (B168953) over propylene, a critical industrial separation that is typically energy-intensive. acs.orgacs.org This is achieved through cooperative host-guest interactions where only propane triggers a specific pore expansion for secondary adsorption. acs.org

Table 2: Effect of Ligand Functional Group on Gas Adsorption in Isostructural MOFs at 298 K
FrameworkFunctional GroupPropylene (C3H6) AdsorptionPropane (C3H8) AdsorptionSelectivity
NTU-99-NO2Nitro (-NO2)Lower uptakeHigher uptake (triggers pore expansion)Inverse (Favors Propane)
NTU-99-OHHydroxyl (-OH)Standard Type-I isothermNegligible uptake at low pressureKinetic (Favors Propylene)
NTU-99-CH3Methyl (-CH3)Nearly identical Type-I isothermNearly identical Type-I isothermLow

Data derived from studies on NTU-99 isostructural frameworks. acs.orgacs.org

Research into Supramolecular Assembly and Hydrogen-Bonding Networks

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. In nitrobenzoate derivatives, these interactions are key to forming complex, functional architectures.

Hydrogen Bonding: In nitrobenzoic acids and their salts, hydrogen bonds are a dominant directional force. researchgate.net For instance, the carboxylic acid group can form strong intermolecular hydrogen bonds, leading to dimer formation. quora.com However, in an ester like this compound, the acidic proton is absent. Therefore, strong hydrogen bonding is not a primary interaction. Instead, weaker C-H···O interactions involving the alkyl chain and the nitro or carbonyl groups can play a role in stabilizing the crystal structure. researchgate.netresearchgate.net

Van der Waals Forces: For this compound, the most significant driving force for self-assembly is the hydrophobic and van der Waals interactions between the long decyl chains. semanticscholar.orgrsc.org These forces cause the molecules to organize in a way that segregates the aliphatic chains from the aromatic cores, often resulting in layered (lamellar) structures typical of smectic liquid crystals. acs.org The length of the alkyl chain directly correlates with the strength of these interactions and thus dictates the thermal stability and type of the resulting supramolecular structure. researchgate.netacs.org

The study of these competing and cooperating non-covalent forces is essential for predicting and controlling the solid-state structure and material properties of long-chain nitrobenzoate esters.

Applications in Advanced Organic Synthesis Methodologies and Catalyst Development

Nitrobenzoate derivatives are not only components of advanced materials but also serve as critical intermediates and tools in modern organic synthesis.

Synthetic Intermediates: The nitrobenzoate group is a versatile functional handle. The nitro group can be readily reduced to an amine, which is a precursor for a vast array of other functional groups and a key component in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The ester can be hydrolyzed to regenerate the carboxylic acid. This reactivity makes nitrobenzoates valuable intermediates. For example, p-nitrobenzoate esters are sometimes used in total synthesis as protecting groups that can be removed under specific conditions. mdpi.com

Precursors for Catalysts: MOFs constructed from nitrobenzoic acid can serve as precursors for highly efficient catalysts. mdpi.com By pyrolyzing a nitro-functionalized MOF, it is possible to create catalytically active metal nanoparticles embedded within a porous carbon matrix. These materials have shown excellent performance in reactions like the catalytic reduction of nitrobenzene (B124822) to aniline, a crucial industrial process. mdpi.com

Development of Synthetic Methodologies: The synthesis of specific isomers of nitrobenzoate esters, such as this compound, drives the development of new and improved synthetic methods. Research focuses on achieving high selectivity in the nitration of benzoate esters and developing efficient esterification processes to produce the desired products with high purity. researchgate.netgoogle.com

The dual role of nitrobenzoates as both building blocks for materials and versatile intermediates in synthesis highlights their importance in the broader field of chemical and material sciences.

Q & A

Q. What are the recommended methodologies for synthesizing Decyl 2-nitrobenzoate with high purity for laboratory use?

  • Methodological Answer : this compound can be synthesized via esterification of 2-nitrobenzoic acid with decyl alcohol under acidic catalysis (e.g., sulfuric acid). Key steps include:
  • Refluxing reactants in anhydrous conditions to avoid hydrolysis .
  • Purity optimization via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validation using 1H^1H-NMR (aromatic protons at δ 8.0–8.5 ppm; decyl chain protons at δ 0.8–1.5 ppm) and HPLC (retention time comparison with standards) .
  • Safety: Use fume hoods, nitrile gloves, and static-free equipment to mitigate flammability risks .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm1^{-1} and nitro group (NO2_2) absorption at 1520–1350 cm1^{-1}.
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]+^+ at m/z 295.3 (C17H _{17}H _{25}NO4_4) and fragmentation patterns matching nitrobenzoate esters .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated .
  • Ventilation : Conduct experiments in fume hoods to limit inhalation exposure; install emergency eyewash stations .
  • Waste Management : Collect nitro-containing waste separately in labeled containers for incineration or specialist disposal .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use quantum chemistry software (e.g., GAMESS) to calculate:
  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., nitro group) prone to nucleophilic attack .
  • Transition State Analysis : Simulate SN2_2 pathways using Hartree-Fock or DFT methods to predict activation energies .
  • Experimental validation: Compare kinetic data (e.g., reaction rates with amines) to computational predictions .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :
  • Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., ethanol/water) using gravimetric or UV-Vis methods .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to identify solvents with cohesive energy density matching the compound .
  • Controlled Replication : Standardize temperature (±0.1°C) and agitation (e.g., 200 rpm orbital shaking) to minimize variability .

Q. How does this compound interact with microbial enzymes in biodegradation studies?

  • Methodological Answer :
  • Enzyme Assays : Incubate with nitroreductases (e.g., from Pseudomonas spp.) and monitor nitro-to-amine conversion via HPLC or spectrophotometry .
  • Chemotaxis Assays : Use capillary assays to test bacterial motility toward this compound as a carbon source .
  • Metabolite Profiling : Identify intermediates (e.g., 2-hydroxylaminobenzoate) using LC-MS/MS .

Q. What strategies optimize the stability of this compound in long-term storage for research applications?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via GC-MS .
  • Light Sensitivity : Use amber glass vials and argon purging to prevent photolytic nitro group reduction .
  • Desiccant Use : Include silica gel packs in storage containers to mitigate hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • Purity Verification : Re-crystallize the compound and compare DSC thermograms with literature .
  • Polymorphism Screening : Perform X-ray diffraction to identify crystalline vs. amorphous forms .
  • Inter-lab Collaboration : Share samples with independent labs to control for instrumental variability (e.g., DSC calibration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.